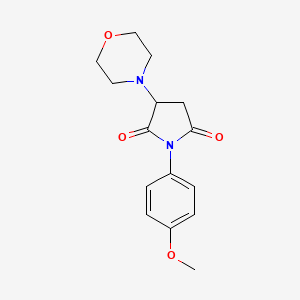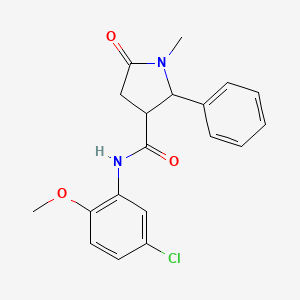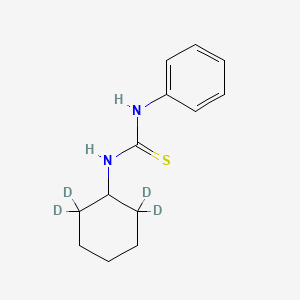![molecular formula C20H15ClF3N3OS B12202272 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B12202272.png)
5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a chloro group, a sulfanyl group attached to a 3-methylbenzyl moiety, and a carboxamide group linked to a 3-(trifluoromethyl)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the chloro and sulfanyl groups, and the attachment of the carboxamide moiety. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a sulfanyl group derived from 3-methylbenzyl mercaptan.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrimidine derivative with an amine, such as 3-(trifluoromethyl)aniline, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide: Unique due to its specific substitution pattern and combination of functional groups.
Other Pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide without the trifluoromethylphenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H15ClF3N3OS |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
5-chloro-2-[(3-methylphenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H15ClF3N3OS/c1-12-4-2-5-13(8-12)11-29-19-25-10-16(21)17(27-19)18(28)26-15-7-3-6-14(9-15)20(22,23)24/h2-10H,11H2,1H3,(H,26,28) |
InChI Key |
PMMAIZCTHHMVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyl-4-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine](/img/structure/B12202190.png)
amine](/img/structure/B12202197.png)
![N-(4-chlorophenyl)-2-{[(2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B12202203.png)
amine](/img/structure/B12202216.png)
![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B12202234.png)

![N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12202241.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B12202246.png)


![benzyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12202265.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12202267.png)


